molecular formula C8H5N3OS B12913579 Imidazo[1,2-A]thieno[3,2-E]pyrazin-5(4H)-one CAS No. 615535-08-5

Imidazo[1,2-A]thieno[3,2-E]pyrazin-5(4H)-one

Cat. No.: B12913579
CAS No.: 615535-08-5
M. Wt: 191.21 g/mol
InChI Key: DFNHRZVUBNTYFD-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]thieno[3,2-E]pyrazin-5(4H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused ring structure, which includes an imidazole ring, a thieno ring, and a pyrazinone ring. The unique arrangement of these rings imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-A]thieno[3,2-E]pyrazin-5(4H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminothiophene with a suitable aldehyde, followed by cyclization with a nitrile to form the desired heterocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-A]thieno[3,2-E]pyrazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be introduced or modified.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Imidazo[1,2-A]thieno[3,2-E]pyrazin-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a scaffold for developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Imidazo[1,2-A]thieno[3,2-E]pyrazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyrimidine
  • Imidazo[1,2-a]pyrazine
  • Benzo[4,5]imidazo[1,2-a]pyridine

Comparison: Imidazo[1,2-A]thieno[3,2-E]pyrazin-5(4H)-one is unique due to its fused thieno ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can lead to different biological activities and chemical reactivities, making it a valuable compound for specific applications .

Biological Activity

Imidazo[1,2-A]thieno[3,2-E]pyrazin-5(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C8H5N3OSC_8H_5N_3OS and a molecular weight of approximately 191.21 g/mol. It is characterized by a unique bicyclic structure that combines imidazole, thieno, and pyrazine moieties. This structural configuration contributes to its distinctive chemical reactivity and biological activity profiles.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity : The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9. In vitro studies have demonstrated potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colorectal cancer (HCT116). For instance, derivatives of this compound displayed IC50 values as low as 0.16 µM against CDK9, indicating strong inhibitory potential .
  • Anti-inflammatory Effects : this compound has been studied for its ability to inhibit key enzymes involved in inflammatory processes. This property suggests it could be developed into anti-inflammatory agents .
  • Antiviral Properties : Preliminary studies have explored the antiviral activity of this compound against human coronaviruses. Specific derivatives have shown effectiveness in inhibiting viral replication .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : The reaction of 2-amino-thiophenes with suitable carbonyl compounds followed by cyclization.
  • Cyclization Techniques : Various cyclization strategies are employed to form the bicyclic structure essential for its biological activity .

Case Study 1: CDK9 Inhibition

A study published in MDPI evaluated novel derivatives of this compound for their CDK9 inhibitory activity. Among the tested compounds, one derivative exhibited an IC50 value of 0.16 µM against CDK9 and demonstrated significant cytotoxicity across multiple cancer cell lines (average IC50 of 6.66 µM) . This highlights the compound's potential as a therapeutic agent in oncology.

Case Study 2: Antiviral Activity

In another investigation focusing on antiviral properties, specific derivatives were tested against human coronavirus strains. The results indicated that certain modifications enhanced the compound's efficacy in inhibiting viral replication . These findings support further exploration into the development of antiviral therapies based on this scaffold.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructureUnique Features
Imidazo[1,2-a]pyridineStructurePrimarily studied for neuropharmacological effects
ThienopyridineStructureKnown for antiplatelet activity; different heterocyclic framework
Pyrazolo[3,4-b]quinolineStructureExhibits anticancer properties; retains some pyrazine characteristics

This table illustrates how this compound is distinct due to its specific combination of chemical moieties that confer unique pharmacological properties.

Properties

CAS No.

615535-08-5

Molecular Formula

C8H5N3OS

Molecular Weight

191.21 g/mol

IUPAC Name

3-thia-1,7,10-triazatricyclo[7.3.0.02,6]dodeca-2(6),4,9,11-tetraen-8-one

InChI

InChI=1S/C8H5N3OS/c12-7-6-9-2-3-11(6)8-5(10-7)1-4-13-8/h1-4H,(H,10,12)

InChI Key

DFNHRZVUBNTYFD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1NC(=O)C3=NC=CN23

Origin of Product

United States

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